5-Methylhexahydro-2-isoindolineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhexahydro-2-isoindolineethanol is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound consists of a hexahydroisoindoline ring system with a methyl group and an ethanol group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexahydro-2-isoindolineethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding isoindoline derivative using a suitable reducing agent. For example, the reduction of 5-Methyl-2-isoindolineone with sodium borohydride in methanol can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methylhexahydro-2-isoindolineethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted isoindoline derivatives
Scientific Research Applications
5-Methylhexahydro-2-isoindolineethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methylhexahydro-2-isoindolineethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-isoindolineone: A precursor in the synthesis of 5-Methylhexahydro-2-isoindolineethanol.
Hexahydroisoindoline: A structurally related compound with similar chemical properties.
Isoindoline derivatives: A class of compounds with diverse biological activities and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a hexahydroisoindoline ring system with a methyl group and an ethanol group makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
63023-82-5 |
---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(5-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethanol |
InChI |
InChI=1S/C11H21NO/c1-9-2-3-10-7-12(4-5-13)8-11(10)6-9/h9-11,13H,2-8H2,1H3 |
InChI Key |
COKYWGMQUAMRCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CN(CC2C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.